molecular formula C8H8N2O2S2 B8471404 2-Methyl-4-benzothiazolesulfonamide

2-Methyl-4-benzothiazolesulfonamide

Cat. No.: B8471404
M. Wt: 228.3 g/mol
InChI Key: UDJVVYUCCPYGEX-UHFFFAOYSA-N
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Description

2-Methyl-4-benzothiazolesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzothiazole sulfonamide class. Compounds within this structural class have demonstrated a wide range of potent biological activities, largely attributed to their capacity for targeted enzyme inhibition . Researchers are particularly interested in benzothiazole sulfonamides for their potential as inhibitors of key enzymes such as α-glucosidase and cholinesteresase (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibition of α-glucosidase is a validated therapeutic approach for managing type 2 diabetes, as it can help reduce postprandial hyperglycemia by delaying carbohydrate absorption . Meanwhile, cholinesterase inhibitors are crucial in the management of neurodegenerative disorders like Alzheimer's disease, with several AChE inhibitors such as donepezil already in clinical use . The mechanism of action for this compound family typically involves binding to the active site of these target enzymes, thereby disrupting their catalytic function. The specific this compound scaffold provides a framework for further structural optimization. Studies on analogous benzothiazole derivatives highlight their potential as multi-target directed ligands, capable of simultaneously modulating more than one biological target, which is a modern approach to treating complex diseases . This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-4-sulfonamide

InChI

InChI=1S/C8H8N2O2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

UDJVVYUCCPYGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

2-Methyl-4-benzothiazolesulfonamide has shown significant antibacterial properties, making it a candidate for combating microbial infections.

Mechanism of Action:
The compound functions primarily by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial in bacterial folate synthesis. This inhibition occurs through competition with para-aminobenzoic acid (PABA), a substrate for DHPS, leading to bacterial growth inhibition .

Research Findings:
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in recent research displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .

Data Table: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mM)Inhibition Zone (mm)
16cS. aureus0.02540.3 ± 0.6
14bE. coli>2.609No activity
19aC. albicans-Active

Anticancer Applications

The compound is also being explored for its anticancer properties. Recent studies have synthesized various derivatives that display cytotoxic effects on multiple cancer cell lines.

Mechanism of Action:
The anticancer activity is attributed to the induction of apoptosis in cancer cells, which is mediated through pathways involving caspase activation and disruption of mitochondrial membrane potential .

Research Findings:
A series of studies evaluated the anticancer efficacy of benzothiazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds showed IC50 values ranging from 6 to 36 μM, indicating potent cytotoxicity .

Data Table: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Apoptosis Induction
11HeLa6Yes
12MCF-718Yes
13HCT-11634Yes

Herbicidal Applications

Beyond its medicinal uses, this compound has been investigated for its herbicidal properties.

Mechanism of Action:
The herbicidal activity is thought to stem from its ability to inhibit specific enzymatic pathways crucial for plant growth and development .

Research Findings:
Patented formulations containing this compound have demonstrated effective herbicidal action against various weeds, suggesting potential applications in agricultural settings .

Preparation Methods

Role of 2-Mercaptobenzothiazole

MBT undergoes oxidative condensation with amines in the presence of catalysts and oxidizing agents. For this compound, methylamine or its derivatives are employed to introduce the methyl group at the 2-position. The sulfonamide functionality arises from the reaction of MBT with sulfonating agents or via in situ oxidation of thiol groups.

Mechanistic Insight :
The reaction proceeds through the formation of an amine salt intermediate , where the thiol group of MBT reacts with the amine to form a sulfenamide. Subsequent oxidation by oxygen or peroxides converts the sulfenamide into the sulfonamide.

Catalytic Oxidation Methods

Catalytic oxidation is a cornerstone of modern synthesis strategies, offering improved yields and reduced environmental impact compared to traditional stoichiometric oxidants.

Copper-Catalyzed Oxidative Condensation

Early methods, as described in, utilize copper or copper compounds (e.g., CuO, CuCl) to facilitate the reaction between MBT and amines under oxygen atmosphere. For example:

  • Reaction Conditions :

    • Catalyst: Copper phthalocyanine (1–5 mol%)

    • Solvent: Water or amine excess

    • Temperature: 50–80°C

    • Oxygen Pressure: Ambient to 2 bar

This method achieves moderate yields (60–75%) but requires careful control of oxygen flow to avoid over-oxidation.

Continuous-Flow Synthesis with Membrane Dispersion Micro-Mixers

A breakthrough in scalability and efficiency is demonstrated in, where a membrane dispersion micro-mixer enables rapid mixing of MBT, tert-butylamine (as a model amine), and oxygen. Key advantages include:

  • Near-Quantitative Oxygen Utilization : 95–100% efficiency due to enhanced gas-liquid contact.

  • Catalyst Reusability : The catalyst (unspecified in the patent) remains active for multiple cycles.

  • Byproduct Minimization : Water is the sole byproduct, aligning with green chemistry principles.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalystSolventYield (%)Reaction TimeEnvironmental Impact
Copper-CatalyzedCu phthalocyanineWater/Amine60–754–6 hoursModerate (copper waste)
Continuous-FlowUndisclosedWater85–9010–30 minutesLow (water byproduct)

Solvent Systems and Reaction Media

The choice of solvent critically influences reaction kinetics, product purity, and isolation efficiency.

Aqueous vs. Organic Solvents

  • Aqueous Systems : Water is preferred in continuous-flow processes for its compatibility with oxygen and ease of separation. However, MBT’s limited solubility in water necessitates fine dispersion techniques.

  • Ethanol/Organic Mixtures : Ethanol enhances MBT solubility and facilitates Schiff base formation in secondary reactions (e.g., introducing benzaldehyde derivatives). For instance, refluxing MBT and methylamine in ethanol for 8 hours yields 86% of the sulfonamide precursor.

Table 2: Solvent Performance in Sulfonamide Synthesis

SolventReaction Efficiency (%)Purity (%)Isolation Method
Water90–9598Filtration, drying
Ethanol85–9095Recrystallization
Ethanol/Water88–9297Solvent evaporation

Purification and Isolation Techniques

Post-synthesis purification ensures high purity, essential for pharmaceutical applications.

Recrystallization

Crude products are often recrystallized from ethanol or ether to remove unreacted amines and catalysts. For example, recrystallizing the sulfonamide from ether yields a beige powder with 86% recovery.

Drying Protocols

Final drying at 70–80°C for 10–12 hours eliminates residual solvents without decomposing the sulfonamide.

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in similar sulfonamide syntheses, suggesting potential applicability for scaling this compound production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-4-benzothiazolesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation of 2-aminophenyl benzothiazole derivatives with sulfonyl chlorides. For example, 2-(4-aminophenyl)benzothiazole can be reacted with substituted sulfonyl chlorides in pyridine and acetic anhydride under reflux (60–80°C for 4–6 hours). Monitoring via TLC and purification via recrystallization (ethanol/water) ensures product purity .
  • Critical Parameters : Solvent choice (pyridine acts as a base and solvent), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and reaction time to minimize byproducts like hydrolyzed sulfonic acids.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to verify sulfonamide linkage (e.g., sulfonamide protons at δ 7.5–8.0 ppm, benzothiazole protons at δ 7.1–7.8 ppm).
  • IR : Confirm S=O stretches (1150–1350 cm1^{-1}) and NH bending (1530–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 293.04 for C14_{14}H13_{13}N2_2O2_2S2_2).

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence the compound’s bioactivity, and what computational tools can predict this?

  • Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., methyl groups) enhance lipophilicity, affecting membrane permeability. Substituents on the sulfonamide moiety (e.g., halogens) can alter binding affinity to targets like carbonic anhydrases .
  • Computational Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB ID: 3LXE for carbonic anhydrase II).
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. What strategies mitigate solubility challenges in biological assays for sulfonamide derivatives?

  • Experimental Design :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.
  • pH Adjustment : Solubilize via deprotonation of sulfonamide NH in alkaline buffers (pH 7.4–8.5) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-solvent evaporation) to enhance bioavailability .

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

  • Data Analysis Framework :

  • Enzyme Assay Validation : Ensure consistent substrate concentrations (e.g., 4-nitrophenyl acetate for esterase activity) and control for non-specific binding via blank corrections.
  • Statistical Models : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values and assess outliers via Grubbs’ test .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
1H^1H NMRδ 2.5 (s, 3H, CH3_3), δ 7.2–8.1 (m, aromatic)
IR1320 cm1^{-1} (S=O), 1590 cm1^{-1} (C=N)
HRMSm/z 293.04 ([M+H]+^+)

Table 2 : Computational Parameters for Docking Studies

SoftwareTarget ProteinBinding Affinity (kcal/mol)Reference
AutoDock VinaCarbonic Anhydrase II-9.2 ± 0.3
Schrödinger GlideHDAC6-8.7 ± 0.2

Critical Notes

  • For solubility challenges, cross-reference DSSTox and EPA guidelines for handling sulfonamides in aqueous systems .

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